[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-benzylideneamino]carbamimidothioate
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Overview
Description
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-benzylideneamino]carbamimidothioate is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a dioxopyrrolidinyl moiety, and a benzylideneamino carbamimidothioate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-benzylideneamino]carbamimidothioate typically involves multi-step organic reactions The process begins with the preparation of the 4-bromophenyl derivative, followed by the formation of the dioxopyrrolidinyl ring
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to maintain consistent production rates.
Chemical Reactions Analysis
Types of Reactions
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-benzylideneamino]carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-benzylideneamino]carbamimidothioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its diverse functional groups. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicine, [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-benzylideneamino]carbamimidothioate has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-benzylideneamino]carbamimidothioate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-benzylideneamino]carbamimidothioate
- [1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-benzylideneamino]carbamimidothioate
- [1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-benzylideneamino]carbamimidothioate
Uniqueness
The uniqueness of [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-benzylideneamino]carbamimidothioate lies in its bromophenyl group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it particularly valuable for specific applications where bromine’s electronic effects are advantageous.
Properties
IUPAC Name |
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-benzylideneamino]carbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2S/c19-13-6-8-14(9-7-13)23-16(24)10-15(17(23)25)26-18(20)22-21-11-12-4-2-1-3-5-12/h1-9,11,15H,10H2,(H2,20,22)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDIOVYPOLHARC-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC(=NN=CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)S/C(=N/N=C/C3=CC=CC=C3)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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